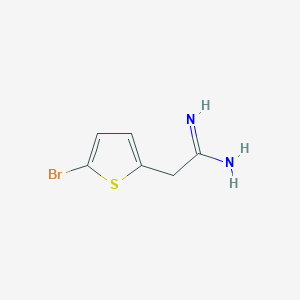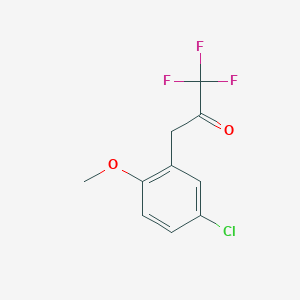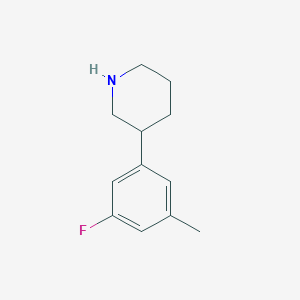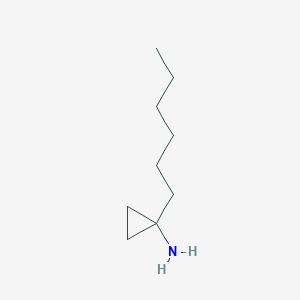![molecular formula C9H14O2 B13605342 rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)
rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,5R)-6-methoxybicyclo[320]heptane-3-carbaldehyde is a bicyclic compound with a unique structure that includes a methoxy group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde typically involves the formation of the bicyclic core followed by the introduction of the methoxy and aldehyde groups. One common method involves the Diels-Alder reaction to form the bicyclic structure, followed by functional group transformations to introduce the methoxy and aldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding primary alcohol.
Substitution: The major products depend on the substituent introduced.
Aplicaciones Científicas De Investigación
rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde depends on its interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The methoxy group can influence the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptane hydrochloride
- rac-(1R,5R)-1-phenyl-2-azabicyclo[3.2.0]heptane
- rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride
Uniqueness
rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on a bicyclic structure. This combination of functional groups and the rigid bicyclic framework provides distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(1S,5S)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-11-9-4-7-2-6(5-10)3-8(7)9/h5-9H,2-4H2,1H3/t6?,7-,8-,9?/m0/s1 |
Clave InChI |
SKAURTXNNPRADW-QXNPHUFVSA-N |
SMILES isomérico |
COC1C[C@H]2[C@@H]1CC(C2)C=O |
SMILES canónico |
COC1CC2C1CC(C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


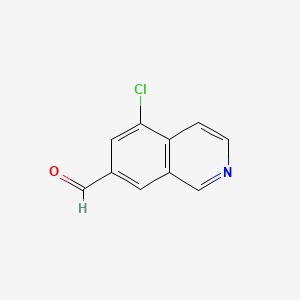
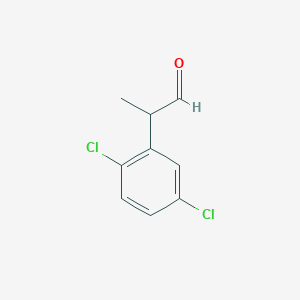

![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)
